molecular formula C19H19NO6 B2886279 ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate CAS No. 685861-75-0

ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate

Cat. No.: B2886279
CAS No.: 685861-75-0
M. Wt: 357.362
InChI Key: FTHIOYWJTGNMKG-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate is a complex organic compound with the molecular formula C19H19NO6 It is characterized by the presence of multiple functional groups, including an ester, an amide, and an aldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate typically involves multiple steps. One common synthetic route starts with the preparation of 4-formyl-2-methoxyphenol, which is then reacted with ethyl 4-aminobenzoate in the presence of acetic anhydride to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as hydroxide ions in aqueous solution.

Major Products Formed

    Oxidation: 4-[2-(4-carboxy-2-methoxyphenoxy)acetamido]benzoate.

    Reduction: 4-[2-(4-hydroxymethyl-2-methoxyphenoxy)acetamido]benzoate.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate is largely dependent on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the ester and amide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate can be compared with similar compounds such as:

    Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate: Similar structure but lacks the amide group.

    N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide: Similar structure but lacks the ester group.

    Ethyl (4-formyl-2-methoxyphenoxy)acetate: Similar structure but lacks the amide and benzoate groups.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[2-(4-formyl-2-methoxyphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-3-25-19(23)14-5-7-15(8-6-14)20-18(22)12-26-16-9-4-13(11-21)10-17(16)24-2/h4-11H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHIOYWJTGNMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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